molecular formula C8H18ClNO2 B1457781 2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride CAS No. 947586-41-6

2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride

Cat. No. B1457781
M. Wt: 195.69 g/mol
InChI Key: VYIAPEPJOLMLJK-UHFFFAOYSA-N
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Description

“2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride” is a chemical compound with the molecular formula C8H17NO2.HCl . It has a molecular weight of 195.69 . The IUPAC name for this compound is methyl 2-(propan-2-ylamino)butanoate;hydrochloride .


Molecular Structure Analysis

The InChI key for this compound is VYIAPEPJOLMLJK-UHFFFAOYSA-N . The InChI string is InChI=1S/C8H17NO2.ClH/c1-5-7(8(10)11-4)9-6(2)3;/h6-7,9H,5H2,1-4H3;1H . The canonical SMILES string is CCC(C(=O)OC)NC©C.Cl . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I have access to.

properties

IUPAC Name

methyl 2-(propan-2-ylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-7(8(10)11-4)9-6(2)3;/h6-7,9H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAPEPJOLMLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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